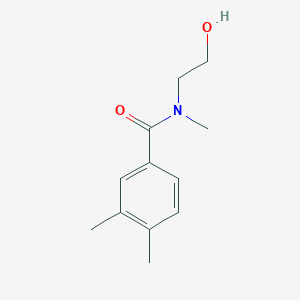
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a piperidine derivative that belongs to the class of ketones and has a molecular weight of 329.46 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, studies have suggested that 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in the body. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to inhibit the NF-κB pathway, which is responsible for regulating the inflammatory response in the body.
Biochemical and Physiological Effects:
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess several biochemical and physiological effects. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to protect against oxidative stress and inflammation-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has several advantages for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a stable compound that can be easily synthesized in good yield. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has certain limitations for lab experiments. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a relatively new compound, and its full potential is yet to be explored. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone also has limited availability, which can hinder its use in some experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of cancer. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess anti-cancer properties, and further studies could explore its potential as a chemotherapeutic agent. Another potential future direction is the investigation of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone's potential in the treatment of neurodegenerative diseases. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess neuroprotective properties, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the safety and toxicity of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, which is essential for its eventual clinical use.
Métodos De Síntesis
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction between 4-hydroxypiperidine and 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone as a white solid in good yield.
Aplicaciones Científicas De Investigación
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties that make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(2)16(13(3)9-11)20-10-15(19)17-6-4-14(18)5-7-17/h8-9,14,18H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVOIOVTNHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)


![2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide](/img/structure/B7498849.png)
![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7498866.png)
![1-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(cyclopropylamino)ethanone](/img/structure/B7498870.png)